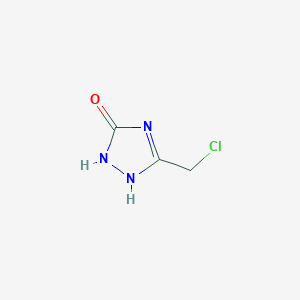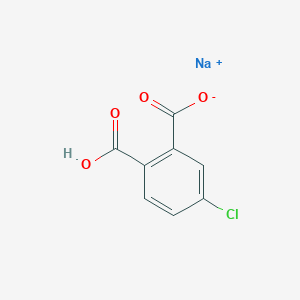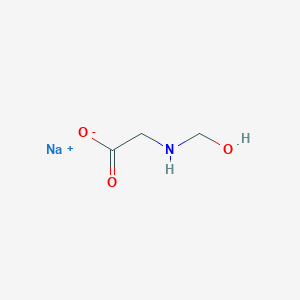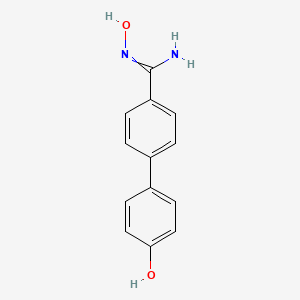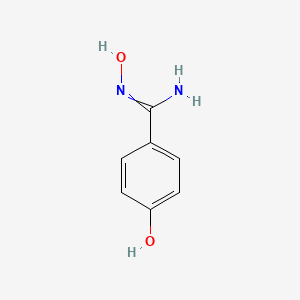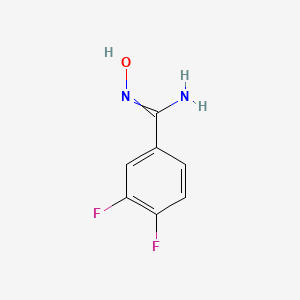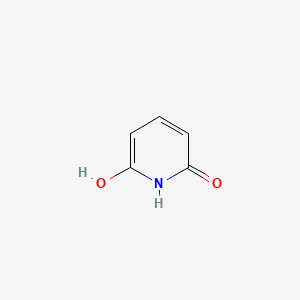
CID 1501878
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 1501878 is also known as 6,7-Dimethoxy-3H-quinazolin-4-one . It has a molecular formula of C10H10N2O3 . The IUPAC name for this compound is 6,7-dimethoxy-1,4-dihydroquinazolin-4-one .
Molecular Structure Analysis
The molecular weight of this compound is 206.20 g/mol . The InChI Key is DMSRMHGCZUXCMJ-UHFFFAOYSA-N . The SMILES representation is COC1=C(OC)C=C2C(=O)N=CNC2=C1 .
Physical and Chemical Properties Analysis
This compound is a compound with a molecular formula of C10H10N2O3 . Its molecular weight is 206.20 g/mol . The InChI Key is DMSRMHGCZUXCMJ-UHFFFAOYSA-N . The SMILES representation is COC1=C(OC)C=C2C(=O)N=CNC2=C1 .
Mecanismo De Acción
CID 1501878, also known as 6,7-dimethoxy-1H-quinazolin-4-one , is a chemical compound with a molecular formula of C10H10N2O3 . This article will discuss the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Análisis Bioquímico
Biochemical Properties
6,7-Dimethoxy-1H-quinazolin-4-one plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various enzymes, potentially acting as an inhibitor or modulator of their activity. For instance, it may interact with enzymes involved in metabolic pathways, influencing their catalytic activity and thereby affecting the overall metabolic flux . The nature of these interactions can vary, including binding to the active site of enzymes or altering their conformation to modulate their function.
Cellular Effects
The effects of 6,7-Dimethoxy-1H-quinazolin-4-one on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with key proteins involved in signal transduction, leading to altered cellular responses . Additionally, 6,7-Dimethoxy-1H-quinazolin-4-one can affect gene expression by influencing transcription factors or other regulatory proteins, thereby impacting the expression of specific genes. These changes can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 6,7-Dimethoxy-1H-quinazolin-4-one exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, this compound could act as an enzyme inhibitor by binding to the active site and preventing substrate access . Alternatively, it may activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 6,7-Dimethoxy-1H-quinazolin-4-one can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dimethoxy-1H-quinazolin-4-one can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6,7-Dimethoxy-1H-quinazolin-4-one is relatively stable under ambient conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6,7-Dimethoxy-1H-quinazolin-4-one vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects are often observed, where a specific dosage level is required to elicit a significant biological response.
Metabolic Pathways
6,7-Dimethoxy-1H-quinazolin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . For example, it may affect pathways involved in energy production, biosynthesis, or detoxification, thereby altering the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of 6,7-Dimethoxy-1H-quinazolin-4-one within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can be distributed to various compartments, where it exerts its effects on cellular processes. The localization and accumulation of 6,7-Dimethoxy-1H-quinazolin-4-one can influence its activity and function.
Subcellular Localization
The subcellular localization of 6,7-Dimethoxy-1H-quinazolin-4-one is an important factor in determining its biological effects. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 6,7-Dimethoxy-1H-quinazolin-4-one within these compartments can affect its activity and interactions with other biomolecules, thereby influencing cellular function.
Propiedades
IUPAC Name |
6,7-dimethoxy-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSRMHGCZUXCMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N=CN2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N=CN2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
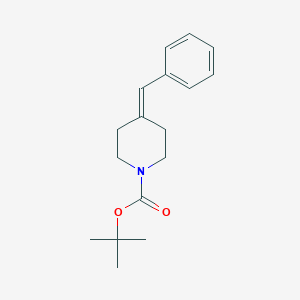
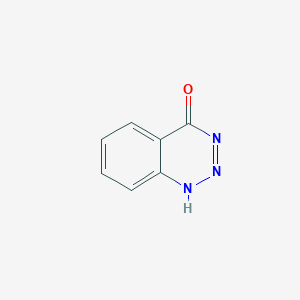
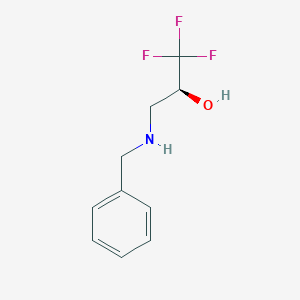

![(2S)-2-(benzylazaniumyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7721254.png)
![[Amino(cyclopentyl)methylidene]azanium;chloride](/img/structure/B7721262.png)

